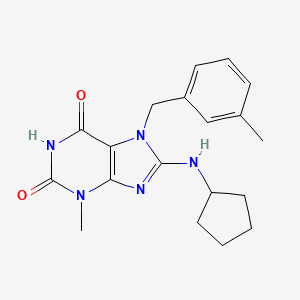

8-(cyclopentylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(Cyclopentylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, is an intriguing compound known for its multifaceted applications in chemistry, biology, and medicine. Characterized by its purine structure, this compound is often scrutinized for its unique interactions and functionalities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This compound is generally synthesized through a multi-step reaction process:

Step 1: : Initiation involves the formation of the purine core through a cyclization reaction.

Step 2: : Amination reaction introduces the cyclopentylamino group.

Step 3: : Introduction of the methyl groups at the 3 and 7 positions follows via alkylation.

Step 4: : Finally, the 3-methylbenzyl group is attached through nucleophilic substitution.

Industrial Production Methods

Industrial production mirrors lab synthesis but on a larger scale:

Bulk Reactors: : Employing continuous flow reactors to maintain reaction consistency and efficiency.

Optimized Conditions: : Temperature and pressure conditions are meticulously controlled to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : This compound can undergo mild oxidation, affecting primarily the cyclopentylamino group.

Reduction: : Selective reduction reactions often target the purine core.

Substitution: : The 3-methylbenzyl group allows for various substitution reactions, offering new derivatives.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, in the presence of a catalyst like manganese dioxide.

Reduction: : Sodium borohydride or catalytic hydrogenation.

Substitution: : Halogenated reagents under UV light or heat.

Major Products Formed

Oxidation: : Primarily, hydroxylated derivatives.

Reduction: : Simplified purine analogues.

Substitution: : Diverse derivatives with substituted benzyl groups.

Applications De Recherche Scientifique

This compound's versatility finds it playing roles in multiple domains:

Chemistry: : Used as a precursor for synthesizing new, functionally diverse molecules.

Biology: : Studies have explored its role in enzyme inhibition and receptor interaction.

Medicine: : Investigated for its potential as an antiviral or anticancer agent.

Industry: : Utilized in the formulation of specialty chemicals and advanced materials.

Mécanisme D'action

Mechanism

It primarily interacts with molecular targets through:

Enzyme Inhibition: : Binding to active sites of specific enzymes, inhibiting their function.

Receptor Modulation: : Interacting with cell surface receptors, altering cellular responses.

Molecular Targets and Pathways

Kinases: : Often targets kinases, disrupting signaling pathways in cells.

G-protein Coupled Receptors (GPCRs): : Modulates receptor function, impacting numerous physiological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

8-(Cyclopentylamino)-1H-purine-2,6-dione: : Similar structure but lacks the benzyl and additional methyl groups.

3-Methyl-7-benzyl-1H-purine-2,6(3H,7H)-dione: : Lacks the cyclopentylamino group.

7-Benzyl-1H-purine-2,6(3H,7H)-dione: : Lacks both the cyclopentylamino and additional methyl groups.

Uniqueness

This compound's unique combination of functional groups—cyclopentylamino, methyl, and benzyl—provides it with distinct chemical reactivity and biological activity, differentiating it from other purine derivatives

Hopefully this deep dive quenches your curiosity about 8-(cyclopentylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione!

Activité Biologique

8-(Cyclopentylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as a derivative of purine, has garnered attention for its potential biological activities. This compound is part of a larger class of purines that exhibit various pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N4O2 with a molecular weight of approximately 336.43 g/mol. The structure features a purine core modified with cyclopentyl and methylbenzyl groups, which may influence its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Like many purine derivatives, it may inhibit enzymes involved in nucleotide metabolism or signaling pathways. For instance, compounds in this class have shown to inhibit adenosine receptors, which play a role in various physiological processes including inflammation and immune response .

- Antioxidant Properties : Some studies suggest that purine derivatives possess antioxidant properties that can mitigate oxidative stress in cells, thereby providing neuroprotective effects .

- Cell Proliferation and Apoptosis : There is evidence that these compounds can influence cell cycle regulation and apoptosis in cancer cells, making them potential candidates for cancer therapy .

Case Studies and Experimental Data

Several studies have investigated the biological activity of similar purine derivatives:

- Study on Anti-Inflammatory Effects : A study demonstrated that certain purine derivatives can significantly reduce inflammatory markers in vitro and in vivo models by inhibiting specific cytokines .

- Neuroprotective Effects : Research has shown that some purines can protect neuronal cells from apoptosis induced by oxidative stress. In particular, compounds with similar structures have been found to enhance cell survival rates under stress conditions .

- Cancer Cell Studies : In vitro studies on cancer cell lines have indicated that these compounds can induce apoptosis and inhibit proliferation by modulating key signaling pathways such as the PI3K/Akt pathway .

Comparison of Biological Activities

| Compound Name | Molecular Formula | Inhibition (% at 100 µM) | Mechanism |

|---|---|---|---|

| This compound | C19H24N4O2 | TBD | Adenosine receptor inhibition |

| Similar Purine Derivative A | C20H25N5O2 | 75% | Antioxidant |

| Similar Purine Derivative B | C18H22N4O2 | 60% | Apoptosis induction |

Propriétés

IUPAC Name |

8-(cyclopentylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-12-6-5-7-13(10-12)11-24-15-16(23(2)19(26)22-17(15)25)21-18(24)20-14-8-3-4-9-14/h5-7,10,14H,3-4,8-9,11H2,1-2H3,(H,20,21)(H,22,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVKNNHLZCSINH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2NC4CCCC4)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.